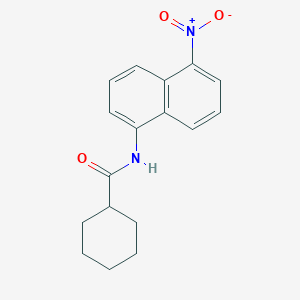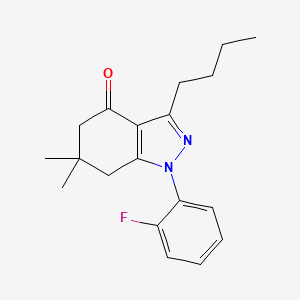![molecular formula C19H19F3N6O B11505923 N~4~-benzyl-N~2~,N~2~-dimethyl-N~6~-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B11505923.png)
N~4~-benzyl-N~2~,N~2~-dimethyl-N~6~-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-BENZYL-N2,N2-DIMETHYL-N6-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4,6-TRIAMINE is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds that contain a ring of three carbon and three nitrogen atoms. This particular compound is characterized by the presence of benzyl, dimethyl, and trifluoromethoxyphenyl groups attached to the triazine core, making it a highly substituted triazine derivative.
Preparation Methods
The synthesis of N4-BENZYL-N2,N2-DIMETHYL-N6-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4,6-TRIAMINE typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine or potassium carbonate. The process can be carried out under reflux conditions to ensure complete substitution .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dichloromethane and acetonitrile. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles used.
Scientific Research Applications
N4-BENZYL-N2,N2-DIMETHYL-N6-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4,6-TRIAMINE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of N4-BENZYL-N2,N2-DIMETHYL-N6-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The trifluoromethoxy group enhances its binding affinity and specificity towards certain biological targets, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Compared to other triazine derivatives, N4-BENZYL-N2,N2-DIMETHYL-N6-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4,6-TRIAMINE is unique due to its high degree of substitution and the presence of the trifluoromethoxy group. Similar compounds include:
Hexamethylmelamine: Used clinically for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Known for its antitumor activity.
Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with significant biological activity.
These compounds share the triazine core but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C19H19F3N6O |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
6-N-benzyl-2-N,2-N-dimethyl-4-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C19H19F3N6O/c1-28(2)18-26-16(23-12-13-6-4-3-5-7-13)25-17(27-18)24-14-8-10-15(11-9-14)29-19(20,21)22/h3-11H,12H2,1-2H3,(H2,23,24,25,26,27) |
InChI Key |
OUHOBQPQRYPUDG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)NC2=CC=C(C=C2)OC(F)(F)F)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(2-bromophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine](/img/structure/B11505844.png)

![3-[(4-chlorophenyl)sulfonyl]-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11505855.png)

![3-[4-(tert-butyl)phenyl]-10-isobutyryl-11-(4-pyridyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11505865.png)
![9-(Benzyloxy)-8-methoxy-5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11505875.png)
![1-(2,5-Dichlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B11505883.png)
![ethyl N-[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]-L-phenylalaninate](/img/structure/B11505887.png)

![11-(3-bromo-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11505898.png)
![methyl 11-(2,3-dichlorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11505901.png)

![N,N'-ethane-1,2-diylbis[N'-(phenylsulfonyl)benzenecarboximidamide]](/img/structure/B11505912.png)
![8-{4-[(3,6-dichloropyridin-2-yl)oxy]phenoxy}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11505914.png)
